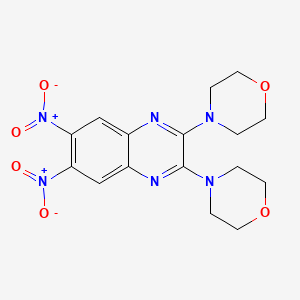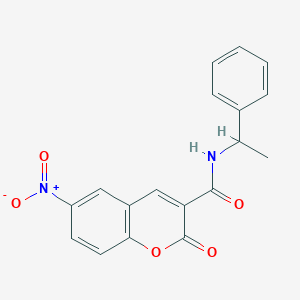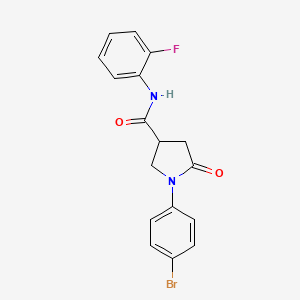
5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide, also known as Cmpd-7, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, which have led to further exploration of its properties.
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegeneration. It has also been shown to modulate the activity of ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in the brain. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide in lab experiments is that it is relatively easy to synthesize in large quantities. It also has a high purity, which makes it suitable for use in various assays and experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
Direcciones Futuras
There are several future directions for the study of 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide. One direction is to further investigate its mechanism of action and identify the specific pathways and proteins that it targets. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Another direction is to explore its potential use in other areas of research, such as inflammation and autoimmune diseases. Overall, the study of 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide has shown promising results and has the potential to contribute to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide involves the reaction of 3-chloro-4-methylbenzaldehyde with 3-pyridinecarboxaldehyde and 2-furoic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide. This method has been successfully used to produce 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide in large quantities for scientific research purposes.
Aplicaciones Científicas De Investigación
5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that 5-(3-chloro-4-methylphenyl)-N-3-pyridinyl-2-furamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-4-5-12(9-14(11)18)15-6-7-16(22-15)17(21)20-13-3-2-8-19-10-13/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDJAWBJQXFWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-methylphenyl)-N-pyridin-3-ylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)

![7-chloro-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4963547.png)
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4963555.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)
![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)
![1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4963614.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)